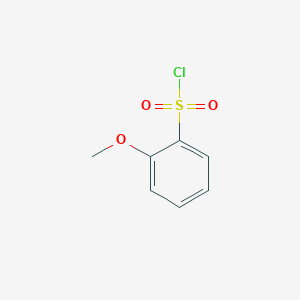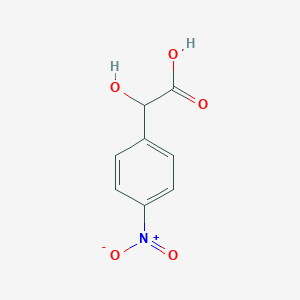
2-Methoxybenzenesulfonyl chloride
概要
説明
2-Methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S and a molecular weight of 206.65 g/mol . It is also known by other names such as o-Methoxybenzenesulfonyl chloride and 2-Methoxyphenylsulfonyl chloride . This compound is a white to pink crystalline solid that is primarily used as a reagent in organic synthesis and pharmaceutical applications .
準備方法
2-Methoxybenzenesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds as follows:
C7H7O3S+SOCl2→C7H7ClO3S+SO2+HCl
This method requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
2-Methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methoxybenzenesulfonic acid.
Reduction: It can be reduced to 2-methoxybenzenesulfinic acid under specific conditions.
Common reagents used in these reactions include amines, alcohols, and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfinic acids .
科学的研究の応用
2-Methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group (–SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
類似化合物との比較
2-Methoxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Methoxybenzenesulfonyl chloride: Similar in structure but with the methoxy group at the para position.
Benzenesulfonyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.
3-Bromobenzenesulfonyl chloride: Contains a bromine substituent, which alters its reactivity and applications.
The uniqueness of this compound lies in its methoxy group at the ortho position, which influences its reactivity and the types of reactions it can undergo .
特性
IUPAC Name |
2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOBZOBUOMDRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395846 | |
| Record name | 2-Methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-87-7 | |
| Record name | 2-Methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry methods have been used to study 4-Cyano-2-Methoxybenzenesulfonyl chloride, a derivative of 2-Methoxybenzenesulfonyl chloride, and what information do they provide?
A1: Researchers employed Density Functional Theory (DFT) using the B3LYP functional and ab initio calculations using the HF method with the 6-311+G(d,p) basis set to investigate 4-Cyano-2-Methoxybenzenesulfonyl chloride []. These computational methods allowed the determination of key molecular properties, including:
Q2: What is a key application of this compound in synthetic chemistry, and what specific compound has been synthesized using it?
A2: this compound is a valuable reagent in organic synthesis, particularly for the preparation of pharmaceutical compounds. It was used as a key building block in the synthesis of SR-121463 [], a potent antagonist of the arginine vasopressin V2 receptor. This receptor plays a crucial role in fluid balance regulation within the body.
Q3: What spectroscopic techniques have been employed to characterize 4-Cyano-2-Methoxybenzenesulfonyl chloride?
A3: Fourier-transform infrared (FTIR) spectroscopy was used to analyze the vibrational modes of 4-Cyano-2-Methoxybenzenesulfonyl chloride in its condensed state []. This technique provided valuable information about the functional groups present in the molecule and their corresponding vibrational frequencies, aiding in structural characterization. Potential energy distribution (PED) analysis was further applied to assign the observed vibrational bands to specific molecular motions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)






![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)




